molecular formula C10H12BrIO B12065220 1-(4-Bromobutoxy)-3-iodobenzene

1-(4-Bromobutoxy)-3-iodobenzene

Cat. No.: B12065220
M. Wt: 355.01 g/mol
InChI Key: UUMNFIRKGGWPIP-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-3-iodobenzene is an organic compound with the molecular formula C10H12BrIO. It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-3-iodobenzene can be synthesized through several methods. One common approach involves the reaction of 3-iodophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Iodophenol+1,4-DibromobutaneK2CO3,DMFThis compound\text{3-Iodophenol} + \text{1,4-Dibromobutane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Iodophenol+1,4-DibromobutaneK2​CO3​,DMF​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutoxy)-3-iodobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, or amines.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

    Coupling Reactions: Biaryl compounds with various substituents.

Scientific Research Applications

1-(4-Bromobutoxy)-3-iodobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and probes for biological studies.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Bromobutoxy)-3-iodobenzene exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms a biaryl linkage through the action of a palladium catalyst, involving oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

    1-(4-Bromobutoxy)-4-iodobenzene: Similar structure but with different substitution pattern.

    1-(4-Bromobutoxy)-2-iodobenzene: Another isomer with iodine at the ortho position.

    1-(4-Bromobutoxy)-3-chlorobenzene: Chlorine instead of iodine.

Uniqueness: 1-(4-Bromobutoxy)-3-iodobenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H12BrIO

Molecular Weight

355.01 g/mol

IUPAC Name

1-(4-bromobutoxy)-3-iodobenzene

InChI

InChI=1S/C10H12BrIO/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2

InChI Key

UUMNFIRKGGWPIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)OCCCCBr

Origin of Product

United States

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